N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazine core, substituted with dimethylphenyl, fluorophenyl, and morpholino groups, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a base and elevated temperatures to facilitate the substitution.
Morpholino Group Addition: The morpholino group is introduced via a nucleophilic substitution reaction, where the triazine core reacts with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazine core, potentially converting it to a dihydrotriazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylphenyl group yields quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing. Its unique structure allows it to interact with various molecular pathways involved in disease progression.
Industry: The compound is utilized in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The triazine core can bind to enzymes and proteins, inhibiting their activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules. The morpholino group enhances its solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-dimethylphenyl)-N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- N2-(3,4-dimethylphenyl)-N4-(4-bromophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- N2-(3,4-dimethylphenyl)-N4-(4-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
Uniqueness
Compared to similar compounds, N2-(3,4-dimethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications. The combination of dimethylphenyl and morpholino groups further contributes to its distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O.ClH/c1-14-3-6-18(13-15(14)2)24-20-25-19(23-17-7-4-16(22)5-8-17)26-21(27-20)28-9-11-29-12-10-28;/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTDDRKXNDTYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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